[1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride
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Description
“[1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride” is a chemical compound with the molecular formula C6H14Cl2N4OS . It is an isomer, which means it has the same molecular formula as other compounds but a different structural arrangement .
Synthesis Analysis
The synthesis of pyrazole compounds, such as this one, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The InChI code for this compound is "InChI=1S/C6H12N4OS.2ClH/c1-10-4-6(12(2,8)11)5(3-7)9-10;;/h4,8H,3,7H2,1-2H3;2*1H" .Scientific Research Applications
4-Methylpyrazole and Its Derivatives in Scientific Research
Pharmacokinetic and Safety Studies
One study on 4-Methylpyrazole, a compound structurally related to the one , focused on its pharmacokinetics and safety profile in healthy human subjects. The study explored different dose levels to determine tolerance and side-effects, which is critical for understanding the potential therapeutic applications of such compounds (Jacobsen et al., 1988).
Antidote for Poisoning
Another significant application of 4-Methylpyrazole derivatives is in treating poisonings. For instance, Fomepizole (another derivative) is used to treat methanol and ethylene glycol poisonings by inhibiting alcohol dehydrogenase, a critical step in the toxic metabolism of these substances. This therapeutic use underlines the importance of such compounds in medical toxicology and emergency medicine (Brown et al., 2001).
Interaction with Ethanol
Research exploring the interactions between 4-Methylpyrazole and ethanol provides insights into the metabolic and pharmacodynamic effects of this compound, which is relevant for its potential use in treating alcohol-related disorders or poisonings. Understanding these interactions is crucial for developing effective treatments for intoxications with substances like methanol and ethylene glycol (Jacobsen et al., 1996).
properties
IUPAC Name |
[1-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4OS.2ClH/c1-10-4-6(12(2,8)11)5(3-7)9-10;;/h4,8H,3,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWPGFQEHMDVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN)S(=N)(=O)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methanamine;dihydrochloride |
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